molecular formula C22H21N3OS3 B2979832 2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 670273-27-5

2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2979832
CAS No.: 670273-27-5
M. Wt: 439.61
InChI Key: ZHCDECAUIOPSPK-UHFFFAOYSA-N
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Description

Its structure comprises a fused bicyclic system (cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one) substituted with a phenyl group at position 3 and a 2-methylthiazole moiety linked via a thioether bridge at position 2. The synthesis involves alkylation of the core scaffold (compound 5 in ) with 2-(chloromethyl)-2-methylthiazole under reflux in acetone, followed by recrystallization .

Properties

IUPAC Name

5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS3/c1-14-23-15(12-27-14)13-28-22-24-20-19(17-10-6-3-7-11-18(17)29-20)21(26)25(22)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCDECAUIOPSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a thieno-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyDetails
Molecular FormulaC19H22N2S2
Molecular Weight342.52 g/mol
CAS NumberNot available
DensityNot specified
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. Specifically, derivatives containing thiazole and thieno groups have been reported to inhibit cell proliferation in human breast cancer (T47D) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial properties . Research indicates that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .

Anti-inflammatory Effects

Compounds in this class have also demonstrated anti-inflammatory effects . The presence of thiazole and pyrimidine rings contributes to their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptors that play a role in inflammation and immune responses.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Screening

A study screened a series of thieno-pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with a similar structural framework exhibited promising anticancer activity, particularly against breast and colon cancer cells.

CompoundCell LineIC50 (μM)
Thieno-Pyrimidine AT47D27.3
Thieno-Pyrimidine BHCT-1166.2

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for antimicrobial activity against standard bacterial strains. The results showed significant inhibition zones compared to control groups.

CompoundBacterial StrainZone of Inhibition (mm)
Thieno-Pyrimidine AE. coli15
Thieno-Pyrimidine BS. aureus18

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazole-containing substituent distinguishes it from pyrazole (Compound 24) or hydrazide (Compound 17) derivatives.
  • Lower yields in hydrazide derivatives (e.g., Compound 17) suggest steric or electronic challenges in hydrazine reactions compared to alkylation or cyclocondensation methods .

SAR Insights :

  • Electron-Withdrawing Groups : Amide or ester substituents (e.g., Compound 24) improve solubility and metabolic stability but may reduce membrane permeability .
  • Aromatic Substituents : Phenyl groups at position 3 (common in all compounds) likely contribute to hydrophobic interactions with target proteins .

Physicochemical Properties

Comparative analysis of melting points and spectroscopic data reveals trends:

  • Higher melting points in hydrazide derivatives (e.g., Compound 17: 240–242°C) suggest stronger intermolecular hydrogen bonding compared to thioethers (Compound 24: 204–206°C) .
  • IR spectra confirm functional groups: Amide C=O stretches (~1687–1690 cm⁻¹) and thioether signals (~1512–1514 cm⁻¹) are consistent across analogs .

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